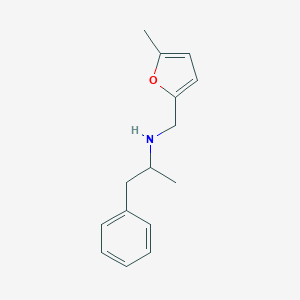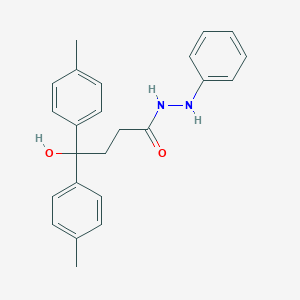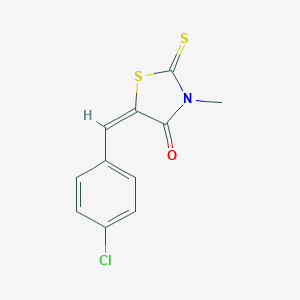![molecular formula C9H10N2O5 B187542 {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid CAS No. 313260-20-7](/img/structure/B187542.png)
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is a compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is primarily used in proteomics research applications . It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, making it a part of the furan family of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid typically involves the reaction of 2-aminoacetic acid with furan-2-carbonyl chloride under appropriate reaction conditions . The process can be summarized as follows:
Starting Materials: 2-aminoacetic acid and furan-2-carbonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including binding to enzymes and receptors, thereby modulating their activity . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2,5-dicarboxylic acid: A related compound used in the production of bio-based polymers.
Furfural: A precursor for various furan derivatives used in chemical synthesis.
5-Hydroxymethylfurfural (HMF): Another furan derivative with applications in bio-based materials.
Uniqueness
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is unique due to its dual functional groups (furan ring and amino acid moiety), which provide it with distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, particularly in proteomics and drug development .
Propiedades
IUPAC Name |
2-[[2-(furan-2-carbonylamino)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDHYMZKWNAQLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364571 |
Source


|
| Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313260-20-7 |
Source


|
| Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
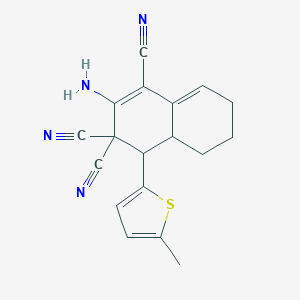
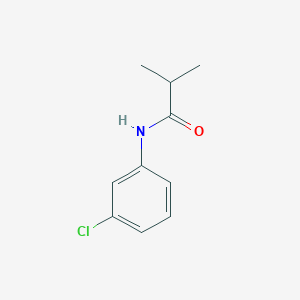
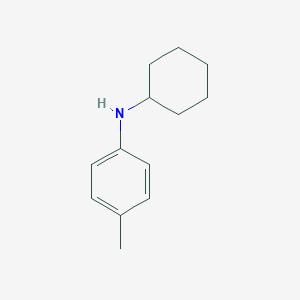
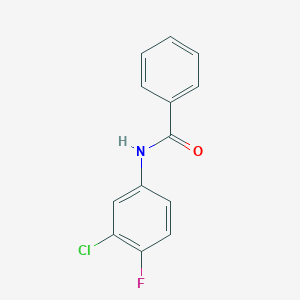
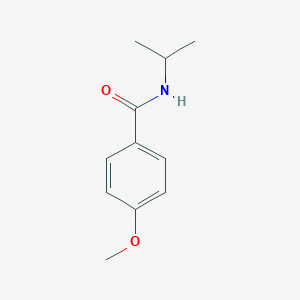
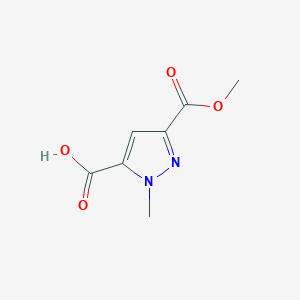
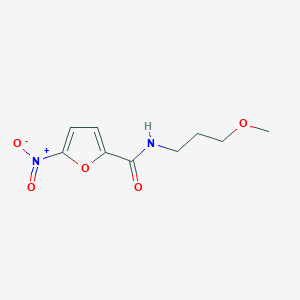
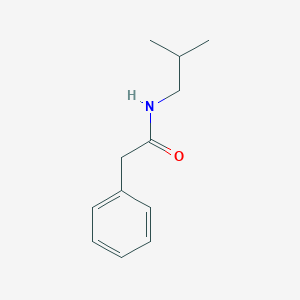
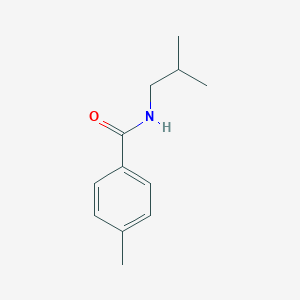
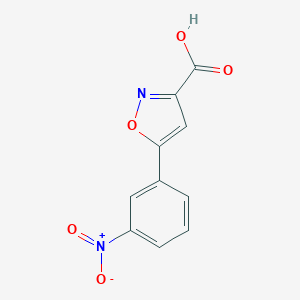
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
